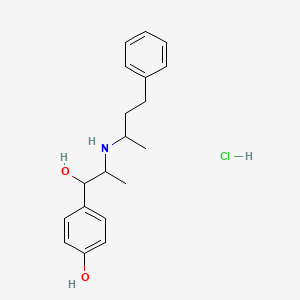

Nylidrin hydrochloride

Übersicht

Beschreibung

Nylidrin hydrochloride (C₁₉H₂₅NO₂·HCl), also known as Buphenine HCl, is a β₂-adrenergic receptor agonist and peripheral vasodilator. It increases blood flow to skeletal muscles by relaxing arteriolar smooth muscle . Clinically, it is used to treat peripheral vascular diseases and premature labor, with a typical oral dosage of 3–12 mg 3–4 times daily . Beyond its vasodilatory effects, recent studies highlight its antiviral activity against influenza A/H1N1 by inhibiting hemagglutinin HA2-mediated membrane fusion . It also acts as a histamine release inhibitor, suppressing IgE-mediated allergic responses . Safety data classify it as causing eye irritation (GHS Category 2A) and mild oral toxicity (LD₅₀ = 10,000 mg/kg in rats) .

Vorbereitungsmethoden

The synthesis of nylidrin hydrochloride involves the reaction of 4-phenylbutan-2-amine with 4-hydroxyphenylacetone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

Nylidrinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Nylidrinhydrochlorid in seine reduzierten Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und bestimmte Katalysatoren.

Wissenschaftliche Forschungsanwendungen

Nylidrinhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Vasodilatatoren und deren Auswirkungen auf den Blutfluss verwendet.

Wirkmechanismus

Nylidrinhydrochlorid wirkt hauptsächlich durch Beta-Rezeptorstimulation. Es verursacht eine periphere Vasodilatation, einen positiven inotropen Effekt und eine erhöhte Magenvolumen des Magensaftes. Dieses Medikament wirkt durch Erweiterung der Blutgefäße, um den Blutfluss zu erhöhen, die Durchblutung im gesamten Körper zu verbessern, einschließlich der Extremitäten und des zentralen Nervensystems .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Nylidrin hydrochloride functions as a beta-adrenergic agonist, stimulating beta-receptors to induce vasodilation. This action increases blood flow to ischemic tissues while generally maintaining stable blood pressure levels. The drug has been shown to improve cardiac output and cerebral blood flow, making it relevant in treating conditions associated with poor circulation .

2.1. Peripheral Vascular Disorders

Nylidrin is indicated for various peripheral vascular disorders, including:

- Raynaud's Disease : It helps alleviate symptoms by improving blood flow to the extremities.

- Thromboangiitis Obliterans : The drug promotes healing in affected tissues.

- Thrombophlebitis : It aids in reducing pain and swelling associated with this condition.

Clinical studies have demonstrated that nylidrin can enhance walking ability and promote the healing of trophic ulcers in patients with peripheral vascular diseases .

2.2. Cognitive Impairment

Recent studies indicate that nylidrin may benefit geriatric patients suffering from cognitive impairments associated with aging. A double-blind study involving 60 patients showed that a daily dosage of 24 mg resulted in significant improvements in cognitive function over both short-term (3 months) and long-term (9 months) periods . The Sandoz Clinical Assessment Geriatric Scale was utilized to measure efficacy, revealing notable enhancements in daily living activities and social interactions among participants receiving nylidrin compared to those on placebo .

2.3. Antiviral Properties

Emerging research has identified nylidrin as a potential antiviral agent against influenza A virus. In vitro and in vivo studies demonstrated that nylidrin not only mitigated weight loss due to viral infection but also improved survival rates in infected mice . This suggests a novel application for nylidrin beyond its traditional uses, warranting further investigation into its antiviral mechanisms.

3.1. Efficacy in Geriatric Patients

A study evaluated the safety and effectiveness of this compound in elderly patients with mild to moderate cognitive impairment. After a placebo washout period, patients were administered either nylidrin or placebo for 12 weeks. Results indicated significant improvements in cognitive function, emotional stability, and physical health without notable side effects .

3.2. Peripheral Vascular Disease Management

In another study focusing on patients with peripheral vascular disease, nylidrin was found to enhance walking distance significantly compared to baseline measurements after treatment initiation . This improvement underscores its utility in managing symptoms related to poor peripheral circulation.

Limitations and Regulatory Status

Despite its potential benefits, this compound has faced regulatory challenges. The FDA has withdrawn it from the U.S. market due to insufficient evidence supporting its effectiveness for certain indications like cerebral ischemia and cerebral arteriosclerosis . This highlights the importance of ongoing research to validate its efficacy across various applications.

Data Summary Table

Wirkmechanismus

Nylidrin hydrochloride acts mainly by beta-receptor stimulation. It causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. This medication works by dilating blood vessels to help increase blood flow, improving circulation throughout the body, including the extremities and central nervous system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Nylidrin belongs to the phenyl aminoethanol derivative class, sharing structural similarities with ifenprodil and clenbuterol, which also exhibit β-adrenergic agonism and antiviral activity against influenza A/H1N1 . It clusters with isoxsuprine hydrochloride, bambuterol hydrochloride, and carvedilol metabolites as butyrylcholinesterase (BChE) inhibitors, suggesting overlapping pharmacophores for enzyme inhibition .

Pharmacological and Clinical Comparisons

A. Buflomedil Hydrochloride

- Mechanism : Microcirculation vasoactive agent.

- Use : Early and advanced oral submucous fibrosis (OSMF).

- Dosage : 450 mg/day (vs. Nylidrin’s 12–48 mg/day) .

- Efficacy : Comparable in improving tissue ischemia but lacks antiviral or histamine-inhibiting properties.

B. Isoxsuprine Hydrochloride

- Mechanism : β-sympathomimetic vasodilator.

- Use : Premature labor management.

- Efficacy : In a double-blind study, Nylidrin achieved an 86% success rate in delaying preterm birth (birth weight >2,500 g) vs. 75% for isoxsuprine .

C. Phenylephrine Hydrochloride and Trazodone Hydrochloride

- STAT3 Pathway Inhibition : In high-content screening, Nylidrin (59.8% inhibition) showed moderate activity compared to phenylephrine (51.6%) and trazodone (53.5%) .

- Therapeutic Scope : Unlike these compounds, Nylidrin combines vasodilation with antiviral and antiallergic effects.

D. Ifenprodil and Clenbuterol

- Antiviral Activity : Both analogues inhibit influenza A/H1N1, but Nylidrin uniquely targets HA2 conformational changes, preventing membrane fusion .

- Selectivity : Clenbuterol’s β₂ selectivity is higher, but Nylidrin’s broader receptor interaction may explain its dual vascular and antiviral effects.

Data Tables

Table 1: Clinical Efficacy in Premature Labor Management

| Compound | Success Rate (Birth Weight >2,500 g) | Dosage | Reference |

|---|---|---|---|

| Nylidrin HCl | 86% | 12–48 mg/day | |

| Isoxsuprine HCl | 75% | Not specified | |

| Placebo | 71% | — |

Table 2: STAT3 Pathway Inhibition Profiles

| Compound | Inhibition (%) | Selectivity Index | Reference |

|---|---|---|---|

| Nylidrin HCl | 59.8 | 8.7 | |

| Phenylephrine HCl | 51.6 | 4.7 | |

| Trazodone HCl | 53.5 | 4.5 |

Table 3: Key Pharmacological Properties

| Property | Nylidrin HCl | Buflomedil HCl | Isoxsuprine HCl |

|---|---|---|---|

| Primary Mechanism | β₂-adrenergic agonist | Microcirculation modulator | β-sympathomimetic |

| Antiviral Activity | Yes (H1N1) | No | No |

| Histamine Inhibition | Yes | No | No |

| Typical Dosage | 12–48 mg/day | 450 mg/day | Not specified |

Biologische Aktivität

Nylidrin hydrochloride is a beta-adrenergic agonist primarily used for its vasodilatory effects. It has been studied for various therapeutic applications, including the treatment of peripheral vascular disorders and cognitive impairments in geriatric patients. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, and relevant case studies.

This compound acts mainly through beta-receptor stimulation , particularly on the β2-adrenergic receptors. The binding of nylidrin to these receptors leads to:

- Vasodilation : It dilates arterioles, increasing blood flow to ischemic tissues while maintaining stable blood pressure levels .

- Cardiac Output : Nylidrin enhances cardiac output by decreasing total peripheral resistance and directly affecting heart tissue .

- Gastric Acid Secretion : It has been noted to increase gastric acid volume, which may influence digestive processes .

The drug's ability to improve blood circulation has made it a candidate for treating conditions like night leg cramps, ulcers, and certain mental disorders .

Efficacy in Geriatric Patients

A double-blind study assessed the effectiveness of this compound in 60 elderly patients experiencing mild to moderate cognitive, emotional, and physical impairments. The study employed various scales to evaluate efficacy:

- Sandoz Clinical Assessment Geriatric (SCAG) Scale

- Hamilton Psychiatric Rating Scale for Depression

Results indicated significant improvements in symptom severity among patients treated with nylidrin compared to those receiving a placebo. Notably, no significant adverse effects were reported, underscoring the drug's safety profile in this demographic .

Impact on Visual Acuity

This compound has also been investigated for its effects on optic atrophy. In a study involving retrobulbar administration, 38.78% of test eyes showed improvement in visual acuity following treatment with nylidrin. This suggests potential applications in ocular conditions where blood flow enhancement may be beneficial .

Study on Cognitive Impairment

In another clinical trial focusing on cognitive impairment in elderly patients, nylidrin was shown to improve daily living activities and social interactions over a 12-month period. This long-term study highlighted the drug's potential benefits beyond immediate symptom relief .

Antiviral Activity

Recent research has uncovered an intriguing aspect of nylidrin’s biological activity: its antiviral properties against influenza A virus. In vitro studies demonstrated that nylidrin inhibits viral replication by targeting hemagglutinin-mediated membrane fusion, thereby blocking an essential step in the viral life cycle. This finding opens avenues for exploring nylidrin as a therapeutic agent against viral infections .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the fundamental pharmacological mechanisms of Nylidrin hydrochloride in experimental models?

this compound acts as a β-adrenergic receptor agonist, primarily inducing vasodilation in peripheral and cerebral circulation . Its molecular structure (C₁₉H₂₅NO₂·HCl) enables binding to β-receptors, triggering cAMP-mediated pathways that relax vascular smooth muscle. Methodologically, in vitro studies should use validated receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., isolated tissue preparations) to confirm receptor selectivity and potency .

Q. How should researchers safely handle and store this compound in laboratory settings?

this compound poses acute oral toxicity (LD₅₀ = 10,000 mg/kg in rats) and severe eye irritation risks . Safe handling requires:

- PPE : Nitrile gloves, full-face shields, and NIOSH-approved respirators for dust control .

- Storage : At -20°C in airtight containers, segregated from strong oxidizers to prevent reactive hazards .

- Spill management : Use dry absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. What are the critical gaps in physicochemical data for this compound?

Key parameters such as melting point, water solubility, and partition coefficient (logP) are undocumented, hindering formulation and pharmacokinetic modeling . Researchers should prioritize differential scanning calorimetry (DSC) for thermal stability and shake-flask methods for solubility profiling .

Advanced Research Questions

Q. How can experimental designs address contradictions in toxicological data for this compound?

Discrepancies exist between acute oral toxicity (low risk) and ocular irritation (high risk) . To resolve this:

- Conduct interspecies comparative studies (e.g., murine vs. rabbit models) to assess tissue-specific toxicity.

- Use ex vivo corneal assays to quantify irritation thresholds .

- Apply computational toxicology (e.g., QSAR models) to predict untested endpoints like dermal absorption .

Q. What methodologies are suitable for studying this compound’s role in STAT3 pathway modulation?

In a high-content imaging assay, Nylidrin showed moderate inhibition of STAT3 phosphorylation (59.8% at 10 µM) . To validate:

- Employ phospho-specific flow cytometry or Western blotting in STAT3-dependent cell lines (e.g., cancer models).

- Pair with genetic knockdown (siRNA) to confirm pathway specificity .

Q. How can researchers address the lack of ecotoxicological data for this compound?

No data exist on biodegradation, bioaccumulation, or aquatic toxicity . Recommended approaches:

- Acute ecotoxicity tests : Use Daphnia magna or algal growth inhibition assays per OECD guidelines.

- Soil mobility studies : Column chromatography to assess adsorption coefficients (Kd) .

Q. What strategies mitigate risks in mechanistic studies of Nylidrin’s effects on stem cell therapies?

Nylidrin’s vasodilatory properties may influence mesenchymal stem cell (MSC) recruitment in tissue repair . To isolate direct vs. paracrine effects:

- Co-culture MSCs with endothelial cells under hypoxic conditions.

- Measure cytokine secretion (e.g., VEGF, SDF-1α) via ELISA and correlate with perfusion metrics .

Q. How can analytical methods be optimized for quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard, but sensitivity may be limited. Enhance via:

- Mass spectrometry : LC-MS/MS using deuterated internal standards for precision.

- Sample preparation : Solid-phase extraction (C18 columns) to reduce matrix interference .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHABUMMDMAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957360 | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

849-55-8 | |

| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.